Triiodogold(III)

Descripción general

Descripción

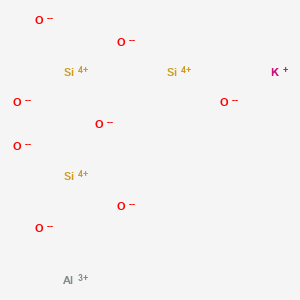

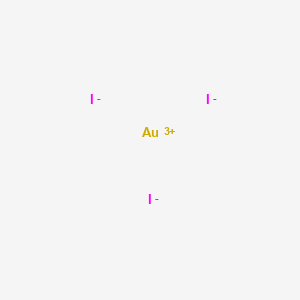

Triiodogold(III), also known as Gold(III) iodide, is a compound with the molecular formula AuI3 . It is insoluble in cold water and decomposes in hot water .

Synthesis Analysis

The synthesis of gold(III) compounds involves complex reactions with transition metals and ligands . For instance, gold(III) complexes can be synthesized through controlled oxidation of Au(I) by halogens and sacrificial oxidants, and oxidative addition of C–X, C–C, and E–E bonds .Molecular Structure Analysis

Gold(III) complexes have been studied using different density functional theoretical methods and quality basis sets . The theoretical 1H and 13C NMR chemical shift values were found to be in agreement with experimental data . Compounds having two C–Au bonds are very reactive and promising anticancer candidates .Chemical Reactions Analysis

Gold(III) complexes are becoming increasingly important in catalysis and synthetic methodology . They exhibit anticancer activities by targeting thioredoxin reductase or other thiol-rich proteins and enzymes .Physical And Chemical Properties Analysis

Gold(III) complexes have significant antitumor activities . They exhibit selectivity, reactivity, and stability as potential anticancer moieties . Inter-ligand charge transfer was the predominated actions on investigating the density of state and ultraviolet visible spectra of these compounds .Aplicaciones Científicas De Investigación

Analytical Applications of Chemiluminescent Reagents : A study by Gerardi, Barnett, and Lewis (1999) reviews the use of tris(2,2′-bipyridyl)ruthenium(III) in chemiluminescence reactions for analytical purposes. This research might be relevant for understanding the potential analytical applications of Triiodogold(III) in similar contexts (Gerardi, Barnett, & Lewis, 1999).

Electron-Transfer Mediators in Dye-Sensitized Solar Cells : Sapp, Elliott, Contado, Caramori, and Bignozzi (2002) explored cobalt complexes of substituted polypyridine ligands as alternatives to the iodide/triiodide redox couple in dye-sensitized solar cells (DSSCs). This research could provide insights into how Triiodogold(III) might function in similar photovoltaic applications (Sapp et al., 2002).

Organic Synthesis Applications : Ranu (2000) highlighted the use of indium(III) halides in organic synthesis, focusing on their selectivity and efficiency in various reactions. This could suggest potential roles for Triiodogold(III) in similar synthetic applications (Ranu, 2000).

Photoinduced Electron-Transfer Reactions : D’Souza et al. (2008) studied metal quinolinolate-fullerene complexes, including tris(quinolinolate)aluminum(III), for their electron donor ability in photoinduced electron-transfer reactions. Insights from this research could be applied to understand how Triiodogold(III) might behave in similar photochemical processes (D’Souza et al., 2008).

Adsorption and Determination of Metals : Albishri and Marwani (2016) investigated the use of activated carbon modified with tris(hydroxymethyl)aminomethane for selective adsorption and determination of gold. This suggests possible applications for Triiodogold(III) in similar adsorption and detection methodologies (Albishri & Marwani, 2016).

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Research by Arroliga-Rocha and Escudero (2018) on facial and meridional isomers of tris(bidentate) Ir(III) complexes in PhOLEDs could provide an understanding of how Triiodogold(III) might be used in similar light-emitting applications (Arroliga-Rocha & Escudero, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

gold(3+);triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKMPJFYKFENV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuI3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.6800 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold triiodide | |

CAS RN |

13453-24-2 | |

| Record name | Gold iodide (AuI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold triiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.